2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)propanamide
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Overview
Description
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-methyl-2-(propan-2-yl)phenol with 8-aminoquinoline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)propanamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the phenoxy group may interact with cellular enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-methyl-2-(propan-2-yl)phenoxy]benzonitrile
- 2-[5-methyl-2-(propan-2-yl)phenoxy]benzaldehyde
Uniqueness
Compared to similar compounds, 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)propanamide is unique due to the presence of both a quinoline moiety and a phenoxy group. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H24N2O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-quinolin-8-ylpropanamide |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)18-11-10-15(3)13-20(18)26-16(4)22(25)24-19-9-5-7-17-8-6-12-23-21(17)19/h5-14,16H,1-4H3,(H,24,25) |
InChI Key |
YBDIDUQLMJBXRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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